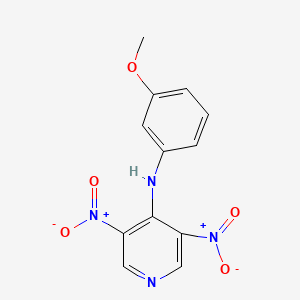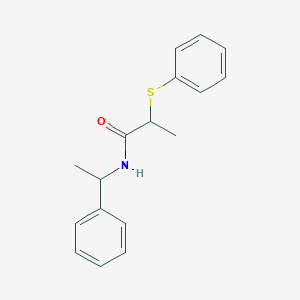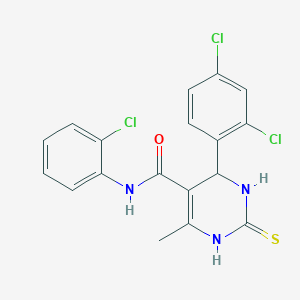![molecular formula C19H29ClN2 B5206861 ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine, also known as CM156, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small-molecule inhibitor that targets the protein tyrosine phosphatase SHP2, which is involved in various cellular signaling pathways.
作用機序
SHP2 is a protein tyrosine phosphatase that is involved in various cellular signaling pathways, including those that regulate cell growth, differentiation, and survival. SHP2 is overexpressed in many types of cancer and is known to promote tumor growth and metastasis. ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine inhibits the activity of SHP2 by binding to its catalytic domain, which prevents it from dephosphorylating its substrates. This leads to the inhibition of downstream signaling pathways and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in vitro and in vivo. In addition to its effects on cancer cells, this compound has also been investigated for its effects on normal cells. Studies have shown that this compound does not have significant toxicity towards normal cells, indicating that it may have a favorable safety profile. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine is its specificity towards SHP2, which makes it a valuable tool for studying SHP2-mediated signaling pathways. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
将来の方向性
There are several future directions for the study of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine. One area of research is the development of more potent and selective SHP2 inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
合成法
The synthesis of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine involves several steps, including the reaction of 4-chlorobenzylamine with 2-bromoethylpiperidine, followed by the reaction of the resulting compound with cyclobutanecarboxaldehyde and N-methylmorpholine. The final product is obtained by purification through column chromatography. The synthesis of this compound has been reported in several scientific journals, and the compound has been synthesized in various laboratories around the world.
科学的研究の応用
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine has been studied extensively in the field of cancer research, as SHP2 is known to play a critical role in cancer cell signaling and proliferation. In vitro studies have shown that this compound inhibits the activity of SHP2 and suppresses the growth of cancer cells. In vivo studies using mouse models have also demonstrated the anti-tumor effects of this compound. In addition to cancer research, this compound has also been investigated for its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases.
特性
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclobutanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2/c1-21(19-3-2-4-19)15-17-10-13-22(14-11-17)12-9-16-5-7-18(20)8-6-16/h5-8,17,19H,2-4,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGQDGRWYGFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)Cl)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)
![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)
![2-methoxy-4-[2-(4-morpholinylamino)propyl]phenol](/img/structure/B5206847.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)

![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)